cubane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cubane-1,4-diamine is a unique organic compound with the molecular formula C8H10N2 It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms, with two ammonium groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cubanediyldiammonium typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form 1,4-dinitrocubane, followed by reduction to 1,4-diaminocubane. The final step involves the protonation of the amino groups to form the diammonium salt .
Industrial Production Methods
Industrial production of 1,4-cubanediyldiammonium may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
cubane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of cubane.
Reduction: Amino derivatives of cubane.
Substitution: Various substituted cubane derivatives depending on the reagents used.
Scientific Research Applications
cubane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Mechanism of Action
The mechanism of action of 1,4-cubanediyldiammonium involves its interaction with molecular targets through its ammonium groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The cubane core’s rigidity and strain may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminocubane: Similar structure but with amino groups instead of ammonium groups.
1,4-Dinitrocubane: Contains nitro groups instead of ammonium groups.
Cubane: The parent hydrocarbon without any functional groups.
Uniqueness
cubane-1,4-diamine is unique due to the presence of ammonium groups, which impart different chemical and physical properties compared to its amino and nitro counterparts. The ammonium groups enhance its solubility in water and its ability to form ionic interactions, making it useful in various applications.
Properties
CAS No. |
87830-29-3 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
cubane-1,4-diamine |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |
InChI Key |
NWLVZVZRWGQCNN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
87830-29-3 | |
Synonyms |
1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.